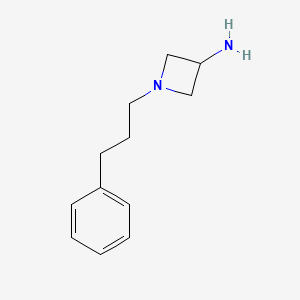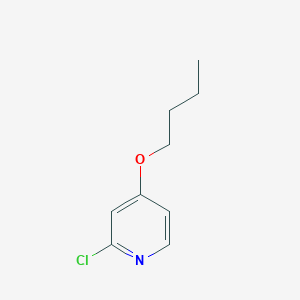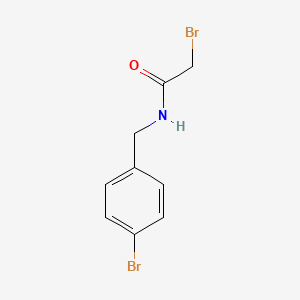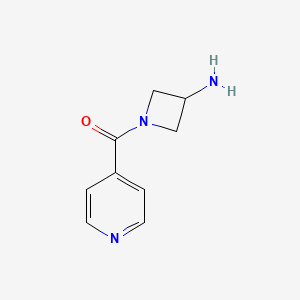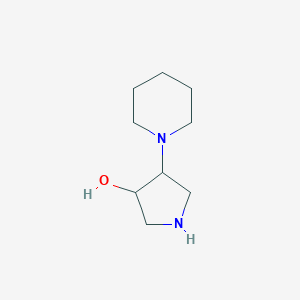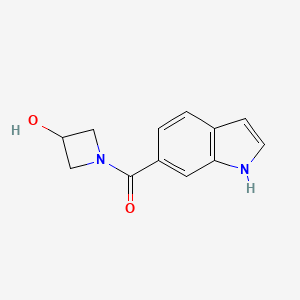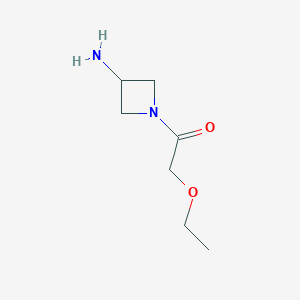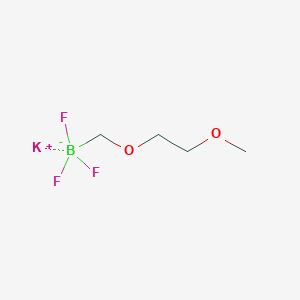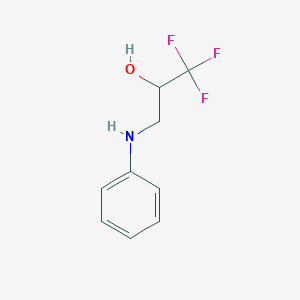
1,1,1-Trifluoro-3-(phenylamino)propan-2-ol
Overview
Description
“1,1,1-Trifluoro-3-(phenylamino)propan-2-ol” is an organic compound with the molecular formula C9H10F3NO . It is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable in pharmaceutical synthesis, organic reactions, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoromethyl group (-CF3), a phenylamino group (-NHPh), and a secondary alcohol group (-OH) attached to a three-carbon backbone . The presence of these functional groups contributes to the compound’s unique physical and chemical properties.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.313±0.06 g/cm3 and a predicted boiling point of 303.6±42.0 °C . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties, including its polarity, boiling point, and reactivity.Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, including derivatives related to 1,1,1-Trifluoro-3-(phenylamino)propan-2-ol, has been achieved through hydrogenation processes using chiral ruthenium catalysts. This method highlights the potential for creating enantiomerically pure compounds, which are of high interest in the development of pharmaceuticals and fine chemicals (Kuroki et al., 2000).
Physicochemical Properties
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water was studied, providing insight into the behavior of compounds like this compound in aqueous solutions. This research offers valuable information on the physicochemical properties of fluorinated molecules (Fioroni et al., 2003).
Chemical Synthesis and Reactivity
Research into the regio- and diastereoselective ring-opening reactions has led to the synthesis of potent inhibitors, demonstrating the utility of this compound derivatives in creating complex molecules with high purity and yield. These findings underscore the compound's role in synthesizing biologically active molecules (Li et al., 2010).
Hydrogen-Bonded Structures
Studies on inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols reveal complex structural behaviors, which are crucial for understanding molecular interactions and designing new materials or pharmaceuticals (Singh et al., 2001).
Anticancer Activities
The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives from epichlorohydrine and their evaluation as Src kinase inhibitors provide a foundation for developing new therapeutic agents. Among these derivatives, specific compounds have shown significant inhibitory potency against Src kinase and anticancer activity, highlighting the potential medicinal applications of this chemical class (Sharma et al., 2010).
Mechanism of Action
Target of Action
It is known that trifluoromethyl compounds often interact with thiol groups , suggesting that this compound may target proteins or enzymes containing these groups.
Mode of Action
It is suggested that the compound may activate its targets through hydrogen bonding interactions . The presence of the trifluoromethyl group could enhance the compound’s reactivity, allowing it to interact more effectively with its targets .
Biochemical Pathways
Given its potential to interact with thiol groups , it may influence pathways involving proteins or enzymes with these groups.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of this compound .
Result of Action
Its potential interaction with thiol-containing proteins or enzymes suggests that it could modulate their activity, leading to downstream effects on cellular processes .
properties
IUPAC Name |
3-anilino-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h1-5,8,13-14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBRZHTMKDXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)
![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)
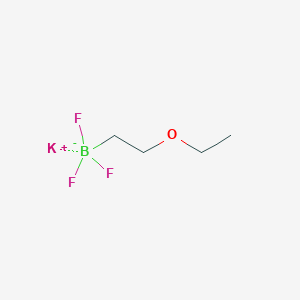

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)
